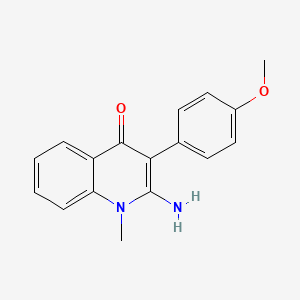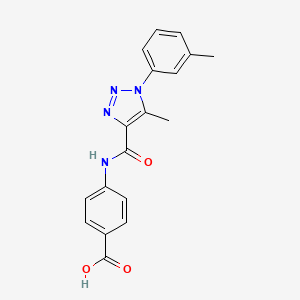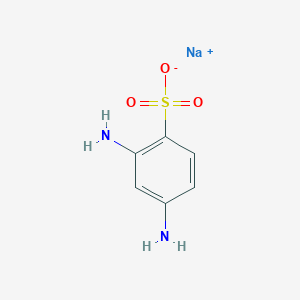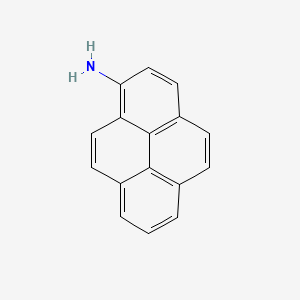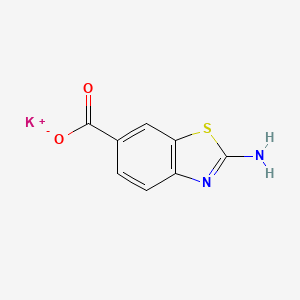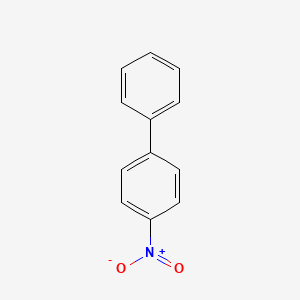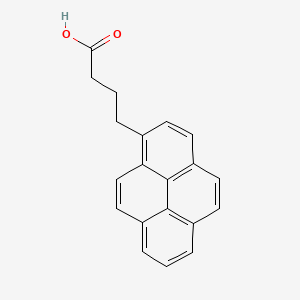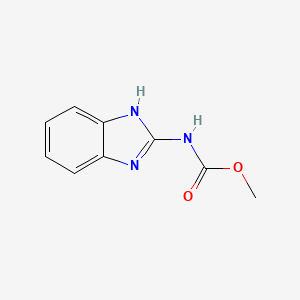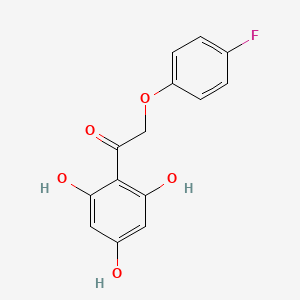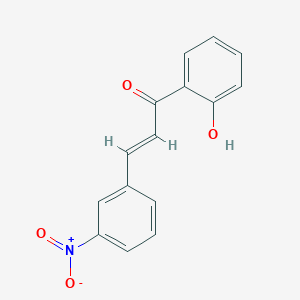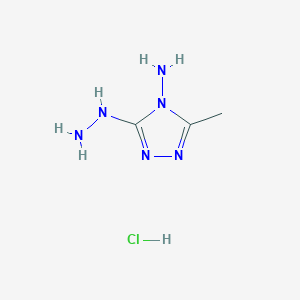
sodium;2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2,4,6-trimethylbenzenesulfonate can be synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene) followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Mesitylene is reacted with sulfuric acid or oleum to introduce the sulfonic acid group, forming 2,4,6-trimethylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form sodium 2,4,6-trimethylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of sodium 2,4,6-trimethylbenzenesulfonate follows similar steps but on a larger scale. The process involves the use of continuous reactors and efficient mixing to ensure complete sulfonation and neutralization. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions typically occur under mild conditions with the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: Products include 2,4,6-trimethylbenzoic acid or other oxidized derivatives.
Reduction: Products include fully reduced benzene derivatives.
Applications De Recherche Scientifique
Sodium 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions and as a sulfonating agent.
Biology: It is used in biochemical assays and as a surfactant in various biological experiments.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,4,6-trimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive and can participate in substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison
Sodium 2,4,6-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfonate, it has higher hydrophobicity and different reactivity patterns. Sodium toluenesulfonate and sodium xylenesulfonate have fewer methyl groups, resulting in different chemical properties and applications.
Propriétés
IUPAC Name |
sodium;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUNZYQOYSGHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7737318.png)
